Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate
CAS No.:
Cat. No.: VC17738022
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO2 |
|---|---|
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | methyl 2-(1-propan-2-ylpiperidin-4-ylidene)acetate |
| Standard InChI | InChI=1S/C11H19NO2/c1-9(2)12-6-4-10(5-7-12)8-11(13)14-3/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | CSKNLAQLTXJQFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(=CC(=O)OC)CC1 |
Introduction
Chemical Identity and Structural Elucidation
Molecular and Structural Characteristics
Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate is a bicyclic compound comprising a six-membered piperidine ring fused with an acetate ester group. Key structural features include:
-
Piperidine core: The nitrogen-containing ring system provides basicity and conformational flexibility.
-
Isopropyl substitution: The 1-position of the piperidine ring is substituted with a propan-2-yl group, influencing steric and electronic properties.
-
Acetate ester: The 4-ylidene position is functionalized with a methyl ester, enhancing solubility and reactivity.
The compound’s molecular formula () and weight (211.30 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis . Comparative studies of similar piperidine esters, such as methyl 2-(1-methylpiperidin-4-yl)acetate (CAS 95533-25-8), reveal analogous structural motifs, though differences in substituents alter physicochemical and biological profiles .
Table 1: Comparative Structural Data for Piperidine-Based Esters
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate likely involves multi-step organic transformations, including:
-
Piperidine ring formation: Cyclization of appropriate amine and carbonyl precursors.
-
Substitution reactions: Introduction of the isopropyl group at the 1-position via alkylation or nucleophilic substitution.
-
Esterification: Attachment of the acetate moiety using methyl chloroacetate or analogous reagents.
A analogous synthesis route is described for methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate, where Michael addition reactions and azide coupling methods are employed to functionalize heterocyclic cores . For example, hydrazide intermediates react with acrylic acid derivatives to form propanamide linkages, a strategy potentially adaptable to piperidine systems .
Optimization Challenges
Key challenges in synthesizing Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate include:
-
Steric hindrance: The isopropyl group may impede reactions at the 1-position, necessitating bulky base catalysts.
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4-ylidene position requires careful control of reaction conditions.
-
Purification: Separation of geometric isomers (if present) demands advanced chromatographic techniques.
Physicochemical Properties
Stability and Solubility
Piperidine esters generally exhibit moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) and limited aqueous solubility due to hydrophobic substituents. The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in pharmacological contexts . Stability studies of related compounds indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage at controlled pH and temperature .
Thermal Properties
While specific data for Methyl 2-[1-(propan-2-yl)piperidin-4-ylidene]acetate are unavailable, analogous piperidine derivatives display melting points ranging from 80–120°C and boiling points exceeding 200°C under reduced pressure . Thermal gravimetric analysis (TGA) of methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate reveals decomposition onset near 180°C, suggesting similar thermal stability for the target compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume